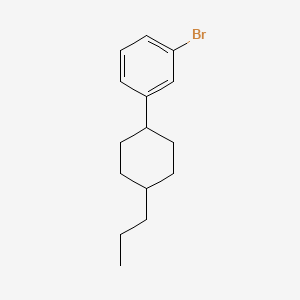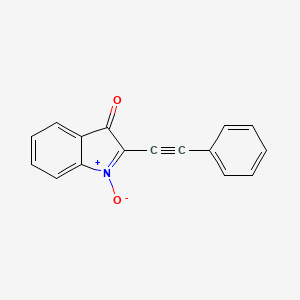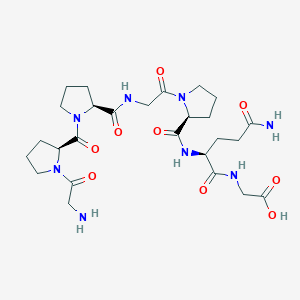
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH is a peptide consisting of glycine, proline, and glutamine residues. This peptide sequence is often found in collagen and other structural proteins, playing a crucial role in maintaining the structural integrity of tissues. The presence of multiple proline residues contributes to the rigidity and stability of the peptide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in collagen structure and function, as well as its interactions with other biomolecules.
Medicine: Explored for its potential in wound healing and tissue engineering due to its structural properties.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like HPLC and mass spectrometry.
Mecanismo De Acción
The mechanism of action of H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH involves its ability to form stable, rigid structures due to the presence of proline residues. This rigidity is crucial for maintaining the structural integrity of collagen and other proteins. The peptide can interact with cellular receptors and enzymes, influencing processes like cell adhesion, migration, and tissue repair.
Comparación Con Compuestos Similares
H-Gly-Pro-Pro-Gly-Pro-Gln-Gly-OH: can be compared with other collagen-derived peptides such as:
H-Pro-Gly-Pro-OH: A tripeptide known for its role as a neutrophil chemoattractant.
H-Gly-Pro-Gly-OH: A tripeptide used in the synthesis of other polypeptides.
H-Gly-Pro-Gly-Gly-OH: A tetrapeptide used as a model for studying cis-trans isomerization.
The uniqueness of This compound lies in its specific sequence, which provides a balance of rigidity and flexibility, making it suitable for various structural and functional roles in biological systems.
Propiedades
Número CAS |
226087-50-9 |
|---|---|
Fórmula molecular |
C26H40N8O9 |
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H40N8O9/c27-12-20(36)33-10-3-6-18(33)26(43)34-11-2-4-16(34)24(41)29-13-21(37)32-9-1-5-17(32)25(42)31-15(7-8-19(28)35)23(40)30-14-22(38)39/h15-18H,1-14,27H2,(H2,28,35)(H,29,41)(H,30,40)(H,31,42)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
DVWPAELOCVOIQZ-XSLAGTTESA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


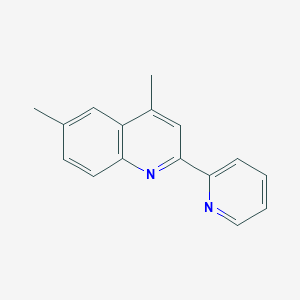

![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
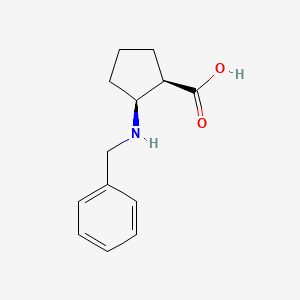

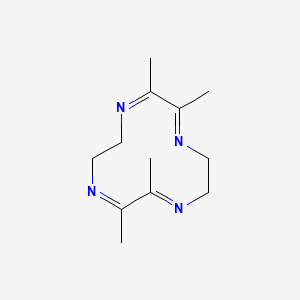
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
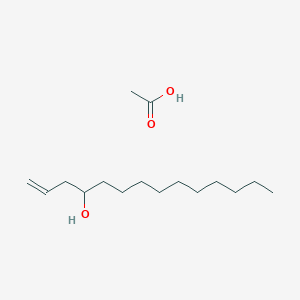
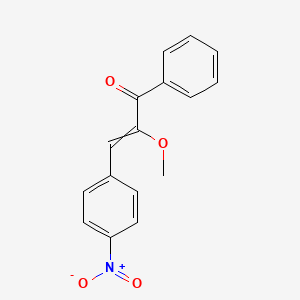
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
